physicochemical properties of 2-(4-Iodophenyl)quinoline-4-carboxylic acid
physicochemical properties of 2-(4-Iodophenyl)quinoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Iodophenyl)quinoline-4-carboxylic Acid
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents and biologically active molecules.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This guide focuses on a specific analogue, 2-(4-Iodophenyl)quinoline-4-carboxylic acid, providing a comprehensive analysis of its core physicochemical properties.
Understanding these properties—solubility, acidity (pKa), and lipophilicity (LogP)—is not merely an academic exercise. For researchers in drug discovery and development, these parameters are fundamental predictors of a compound's behavior in biological systems. They govern everything from absorption and distribution to metabolic stability and excretion (ADME), ultimately dictating the viability of a molecule as a potential drug candidate. This document serves as a technical resource, blending theoretical principles with actionable experimental protocols to enable a thorough characterization of this compound.
Section 1: Chemical Identity and Structural Properties
A molecule's identity and fundamental properties are the foundation of its chemical character. 2-(4-Iodophenyl)quinoline-4-carboxylic acid is a structurally rigid, aromatic molecule featuring a quinoline core substituted at the 2-position with an iodophenyl group and at the 4-position with a carboxylic acid. The presence of the heavy iodine atom significantly increases its molecular weight, while the carboxylic acid group is the primary determinant of its acidic nature.
Chemical Structure:
Core Compound Data:
| Property | Value | Source |
| IUPAC Name | 2-(4-iodophenyl)quinoline-4-carboxylic acid | - |
| CAS Number | 312943-44-5 | [4][5] |
| Molecular Formula | C₁₆H₁₀INO₂ | [5][6] |
| Molecular Weight | 375.16 g/mol | [5] |
While specific experimental data for properties like melting point are not widely published for this exact molecule, the rigid, planar aromatic structure suggests a high melting point, likely exceeding 250°C, similar to related analogs.[7]
Section 2: Solubility Profile: Theoretical Basis and Experimental Determination
The solubility of a compound dictates its formulation possibilities and its interaction with aqueous biological environments. The principle of "like dissolves like" provides a strong predictive framework for 2-(4-Iodophenyl)quinoline-4-carboxylic acid.[8] Its large, nonpolar aromatic core suggests poor solubility in water but good solubility in organic solvents like DMSO and DMF. However, the ionizable carboxylic acid group is key; deprotonation in a basic solution will form a highly polar carboxylate salt, dramatically increasing aqueous solubility.
Experimental Protocol: Qualitative Solubility Determination
This protocol systematically assesses solubility in solvents of varying pH to confirm the compound's acidic nature and establish a practical solubility profile.[9][10]
Methodology:
-
Preparation: Label five clean, dry test tubes: "Water," "5% NaOH," "5% NaHCO₃," "5% HCl," and "Ethanol."
-
Sample Addition: Add approximately 10-20 mg of the compound to each test tube.
-
Solvent Addition: Add 2 mL of the corresponding solvent to each tube.
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds.
-
Observation: Observe each tube against a contrasting background. Classify as "Soluble" (a clear, homogenous solution), "Partially Soluble" (some solid remains but solution is not clear), or "Insoluble" (no apparent dissolution).[8]
-
pH Confirmation (for Water): If the compound shows any solubility in water, test the resulting solution with litmus or pH paper to confirm its acidic nature.[10]
Causality and Interpretation:
-
Insolubility in Water and 5% HCl: Confirms the nonpolar character of the neutral molecule and the absence of a basic functional group.
-
Solubility in 5% NaOH: This is expected for a carboxylic acid, which reacts with a strong base to form a soluble sodium salt.
-
Solubility in 5% NaHCO₃: This is a critical differentiator. Sodium bicarbonate is a weaker base than sodium hydroxide. Solubility in this medium strongly indicates the presence of a carboxylic acid, as they are generally acidic enough to be deprotonated by bicarbonate, whereas many phenols are not.[9]
Workflow for Solubility Classification
Caption: Workflow for classifying an organic compound based on solubility.
Section 3: Acid Dissociation Constant (pKa)
The pKa is a quantitative measure of a molecule's acidity. For a drug candidate, it determines the degree of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding. The Henderson-Hasselbalch equation links pKa to the ratio of the protonated (HA) and deprotonated (A⁻) forms of the molecule. Given the electron-withdrawing nature of the quinoline ring system, the pKa of the carboxylic acid is expected to be in the range of 4-5.[11][12]
Experimental Protocol: pKa Determination by Potentiometric Titration
This classic and reliable method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13]
Methodology:
-
Sample Preparation: Accurately weigh 15-20 mg of 2-(4-Iodophenyl)quinoline-4-carboxylic acid and dissolve it in a suitable co-solvent (e.g., 20 mL of 50:50 ethanol:water) to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titrant: Fill a burette with a standardized solution of 0.1 M NaOH.
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The inflection point of this sigmoid curve is the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point.
Workflow for Potentiometric pKa Determination
Caption: The gold-standard Shake-Flask method for experimental LogP determination.
Section 5: Synthesis and Biological Context
While this guide focuses on physicochemical properties, understanding the compound's origin and potential application provides valuable context. Quinoline-4-carboxylic acids are often synthesized via classic named reactions like the Doebner reaction or the Pfitzinger condensation, which involve the reaction of anilines, pyruvic acid, and aldehydes or ketones. [3][14][15] The broader class of 2-phenylquinoline-4-carboxylic acid derivatives has been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity [1][7]* Enzyme Inhibition: Including dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), which are important targets in cancer therapy. [15][16]* SIRT3 Inhibition: A target for leukemia therapy. The specific physicochemical profile of 2-(4-Iodophenyl)quinoline-4-carboxylic acid—its acidity, low aqueous solubility in its neutral form, and high lipophilicity—will directly influence its performance in these biological assays and its potential as a lead compound for further optimization.
Conclusion
2-(4-Iodophenyl)quinoline-4-carboxylic acid presents a classic physicochemical profile for a lead-like, aromatic carboxylic acid. Its properties are dominated by the interplay between a large, lipophilic scaffold and a single, ionizable acidic group. The experimental protocols detailed herein provide a robust framework for researchers to empirically validate these characteristics. The resulting data on solubility, pKa, and LogP are indispensable for guiding medicinal chemistry efforts, informing formulation strategies, and building predictive models for in vivo behavior. A thorough understanding of this foundational profile is the first critical step in the journey from a promising molecule to a potential therapeutic.
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